2-hydroxy-1,6-bis(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1,6-BIS(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the class of diazino pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-BIS(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the diazino pyrimidine core, followed by the introduction of phenylethyl groups. Key reagents often include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,6-BIS(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to drive the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
1,6-BIS(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as a therapeutic agent, particularly in oncology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6-BIS(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
1,3-DIAZINO[5,4-D]PYRIMIDINES: These compounds share a similar core structure but may have different substituents.
Phenylethyl Derivatives: Compounds with phenylethyl groups attached to different core structures.
Uniqueness
1,6-BIS(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1,6-bis(2-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H24N4O2/c27-21-19-15-25(13-11-17-7-3-1-4-8-17)16-23-20(19)26(22(28)24-21)14-12-18-9-5-2-6-10-18/h1-10,23H,11-16H2,(H,24,27,28) |
InChI Key |
LBXGGESUCJTJKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NCN1CCC3=CC=CC=C3)N(C(=O)NC2=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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